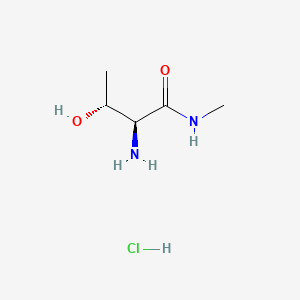

L-Thr-nhme hcl

Beschreibung

L-Threonine methyl amide hydrochloride, commonly referred to as L-Thr-nhme hcl, is a biochemical compound with the molecular formula C5H12N2O2·HCl and a molecular weight of 168.62. This compound is primarily used in proteomics research and has various applications in scientific research .

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-N-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-3(8)4(6)5(9)7-2;/h3-4,8H,6H2,1-2H3,(H,7,9);1H/t3-,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEQTLUMWKOAEW-HJXLNUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine methyl amide hydrochloride involves several steps. One common method includes the acetylation of L-Threonine methyl ester followed by hydrogenation. For instance, Ac-L-Threonine methyl ester can be hydrogenated using palladium-carbon as a catalyst in methanol to yield Ac-L-Threonine methyl amide .

Industrial Production Methods

Industrial production of L-Threonine methyl amide hydrochloride typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes purification steps such as column chromatography and recrystallization to ensure the final product meets research-grade standards .

Analyse Chemischer Reaktionen

Types of Reactions

L-Threonine methyl amide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amides or other derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides .

Wissenschaftliche Forschungsanwendungen

L-Threonine methyl amide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving protein structure and function.

Industry: The compound is used in the production of various biochemical products

Wirkmechanismus

The mechanism of action of L-Threonine methyl amide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- L-Serine methyl amide hydrochloride

- L-Alanine methyl amide hydrochloride

- L-Valine methyl amide hydrochloride

Uniqueness

L-Threonine methyl amide hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .

Biologische Aktivität

L-Threonine methyl amide hydrochloride (L-Thr-NHMe HCl) is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of L-Threonine Methyl Amide Hydrochloride

L-Thr-NHMe HCl is a derivative of the amino acid threonine, where the hydroxyl group is replaced with a methyl amide. This modification alters its solubility and biological interactions, making it a useful compound in various biochemical studies. It serves as a building block in peptide synthesis and has applications in protein structure-function studies.

The biological activity of L-Thr-NHMe HCl can be attributed to its interaction with specific molecular targets within cells. It acts as a substrate in enzymatic reactions, influencing metabolic pathways and cellular processes. The exact mechanisms depend on the specific context of its use, but it is known to play roles in protein synthesis and modulation of immune responses.

Biological Activities

1. Anticancer Properties

Research indicates that L-Thr-NHMe HCl may exhibit anticancer properties through immunomodulatory effects. A study highlighted that compounds similar to L-Thr-NHMe HCl can enhance the expression of interleukins (e.g., IL-6), which are crucial in mobilizing anti-tumor immune responses .

2. Protein Structure and Function

L-Thr-NHMe HCl is utilized in studies involving protein folding and stability. Its incorporation into peptides can affect the overall conformation and functionality of proteins, which is vital for understanding various biological processes.

3. Enzymatic Inhibition

The compound may also act as an inhibitor in specific enzymatic pathways, although detailed studies are required to elucidate these interactions further .

Table 1: Summary of Biological Activities

Case Study: Immunomodulatory Effects

A significant study examined the immunomodulatory effects of L-Thr-NHMe HCl on human peripheral blood mononuclear cells (PBMCs). The results indicated that treatment with L-Thr-NHMe HCl led to an upregulation of pro-inflammatory cytokines, suggesting a role in enhancing immune response against tumors. The study emphasized the need for further investigation into the compound's potential as an immunotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the critical steps for validating the purity of L-Thr-nhme HCl in synthetic chemistry workflows?

- Methodological Answer : Purity validation requires a combination of analytical techniques:

- HPLC : Use reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess peptide-related impurities .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns to rule out side products.

- Elemental Analysis : Compare experimental C, H, N, and Cl content with theoretical values (e.g., PubChem data) .

- NMR : Analyze and spectra for deviations in chemical shifts caused by residual solvents or stereochemical impurities.

Q. How can researchers mitigate hydrolysis of L-Thr-nhme HCl during storage or experimental conditions?

- Methodological Answer :

- Storage : Use desiccated, airtight containers at −20°C to minimize moisture exposure.

- Buffering : Maintain pH < 4 in aqueous solutions to stabilize the ester group against nucleophilic attack .

- Kinetic Monitoring : Perform accelerated stability studies (e.g., 40°C/75% RH) with periodic HPLC analysis to model degradation pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility data for L-Thr-nhme HCl across solvents?

- Methodological Answer :

- Systematic Solubility Screening : Use a high-throughput microplate reader to test solubility in polar aprotic (DMF, DMSO), protic (MeOH, EtOH), and aqueous buffers. Document temperature and agitation effects .

- Data Normalization : Cross-reference results with PubChem’s experimental data (e.g., InChI key:

InChI=1S/C15H22N2O4.ClH...) to identify outliers . - Contradiction Analysis : Compare findings with prior literature using meta-analysis frameworks (e.g., Cochrane guidelines for systematic reviews) to isolate variables like impurity profiles or instrumentation differences .

Q. How should researchers design kinetic studies to evaluate L-Thr-nhme HCl’s reactivity in peptide coupling reactions?

- Methodological Answer :

- Reaction Monitoring : Employ real-time FTIR or -NMR (if using fluorinated coupling agents) to track ester activation and intermediate formation.

- Control Experiments : Include negative controls (e.g., absence of coupling agents) and competitive substrates (e.g., other amino acid esters) to assess selectivity .

- Statistical Modeling : Use Arrhenius plots to derive activation energies and identify rate-limiting steps under varying temperatures (25–60°C) .

Q. What are the best practices for ensuring reproducibility in L-Thr-nhme HCl-based synthesis protocols?

- Methodological Answer :

- Detailed Reporting : Adhere to NIH guidelines for documenting reaction conditions (e.g., molar ratios, solvent grades, catalyst purity) .

- Collaborative Validation : Share protocols with independent labs for cross-verification, as recommended by the Cochrane Handbook .

- Error Analysis : Quantify batch-to-batch variability using ANOVA and report confidence intervals for yields/purity .

Data-Driven and Ethical Considerations

Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental results for L-Thr-nhme HCl’s conformational stability?

- Methodological Answer :

- Benchmarking : Compare DFT-optimized geometries with X-ray crystallography or cryo-EM data (if available). Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .

- Error Sources : Analyze solvent effects and protonation states in simulations, which are often overlooked in computational models .

Q. What ethical frameworks apply when using L-Thr-nhme HCl in preclinical studies involving biological systems?

- Methodological Answer :

- NIH Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including sample-size justification and humane endpoints .

- Ethical Review : Submit protocols to institutional review boards (IRBs) to ensure alignment with the 3Rs (Replacement, Reduction, Refinement) .

Literature and Data Synthesis

Q. How to conduct a scoping review of L-Thr-nhme HCl’s applications in peptide engineering?

- Methodological Answer :

- Search Strategy : Use databases like PubMed, SciFinder, and Reaxys with keywords: “L-Threonine methyl ester hydrochloride” AND (“peptide synthesis” OR “solid-phase”) .

- Inclusion Criteria : Prioritize peer-reviewed articles with full experimental details (1990–present). Exclude patents and non-English texts .

- Data Extraction : Tabulate yields, coupling efficiencies, and side reactions across studies to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.